tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate
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Overview
Description
tert-Butyl3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate is a complex organic compound featuring a tert-butyl group, a hydroxymethyl group, and a hexahydrofuro[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced organic synthesis techniques, including the use of tert-butyl hydroperoxide for Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation . These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the molecule, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation , lithium aluminum hydride for reduction, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tert-butyl esters, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
tert-Butyl3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a probe in NMR studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate include:
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
- tert-Butyl-substituted indolo[2,3-b]quinoxalines
Uniqueness
The uniqueness of tert-Butyl3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate lies in its specific structural features, such as the hexahydrofuro[3,2-c]pyridine core and the presence of both tert-butyl and hydroxymethyl groups. These features confer unique chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 3a-(hydroxymethyl)-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-10-13(8-14,9-15)5-7-17-10/h10,15H,4-9H2,1-3H3 |
InChI Key |
NNSXXJNXPKSECE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)(CCO2)CO |
Origin of Product |
United States |
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